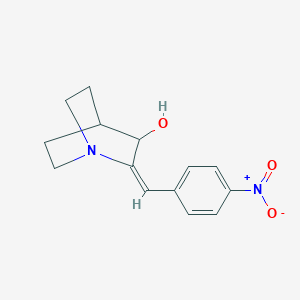![molecular formula C17H20FN5O B5308960 2-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5308960.png)
2-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide, also known as AZD-4547, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. It has been extensively studied for its potential application in cancer therapy.
Wirkmechanismus
2-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide acts as a competitive inhibitor of FGFR, binding to the ATP-binding pocket of the receptor and preventing its activation. This leads to a decrease in downstream signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have a potent antitumor effect, both in vitro and in vivo. It has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide has several advantages as a research tool, including its specificity for FGFR inhibition and its potency in inhibiting cancer cell growth. However, there are also limitations, such as the potential for off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several potential future directions for research on 2-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide, including:
1. Combination therapies: this compound may be used in combination with other drugs to enhance its antitumor effects.
2. Biomarker identification: Identifying biomarkers that predict response to this compound could help personalize treatment for cancer patients.
3. Resistance mechanisms: Studying the mechanisms of resistance to this compound could help identify new targets for cancer therapy.
4. Pharmacokinetic optimization: Further optimization of the pharmacokinetic properties of this compound could improve its efficacy and reduce potential side effects.
In conclusion, this compound is a promising small molecule inhibitor of FGFR that has shown potential for use in cancer therapy. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
2-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide can be synthesized using a multi-step process, starting with the reaction of 2-fluoro-4-nitroaniline with 2-bromoethylamine hydrobromide. This intermediate is then reacted with 6-chloropyrimidine-4-amine to yield the desired product.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide has been studied for its potential use in the treatment of various types of cancer, including breast, lung, and gastric cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of FGFR, which is often overexpressed in cancer cells.
Eigenschaften
IUPAC Name |
2-fluoro-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O/c18-14-6-2-1-5-13(14)17(24)20-8-7-19-15-11-16(22-12-21-15)23-9-3-4-10-23/h1-2,5-6,11-12H,3-4,7-10H2,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFBXGZCESPQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308878.png)
![N-{3-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}acetamide](/img/structure/B5308888.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5308897.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5308906.png)
![1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazole](/img/structure/B5308908.png)

![N-[2-methyl-3-({[1-(2-thienyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5308932.png)
![2-[(4-phenyl-1-azepanyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5308933.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5308946.png)
![2,4,6-trimethyl-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5308952.png)
![N,N-dimethyl-N'-{4-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl}ethane-1,2-diamine](/img/structure/B5308959.png)